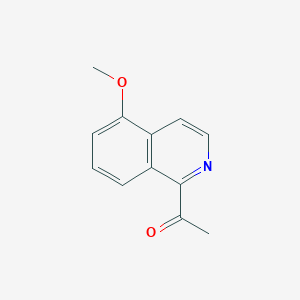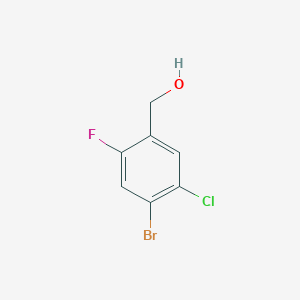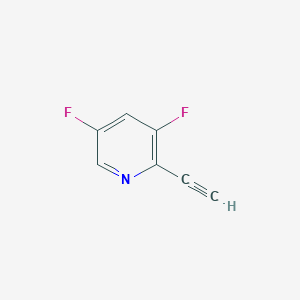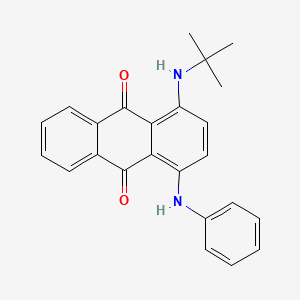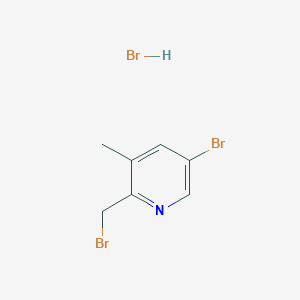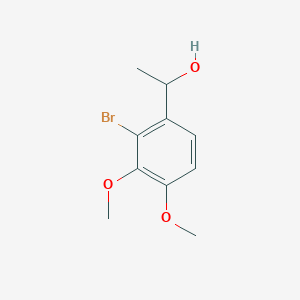
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H13BrO3 It is a brominated derivative of 3,4-dimethoxyphenylethanol, featuring a bromine atom at the 2-position of the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 3,4-dimethoxyphenylethanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions and yields the desired brominated product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 3,4-dimethoxyphenylethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone or 1-(2-Bromo-3,4-dimethoxyphenyl)acetaldehyde.
Reduction: 3,4-Dimethoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanol depends on its specific application and the target molecule or pathway. In general, the bromine atom and the hydroxyl group can interact with biological molecules, potentially inhibiting or modifying their function. For example, the compound may inhibit enzymes by binding to their active sites or alter signaling pathways by interacting with receptors.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenylethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-(2-Chloro-3,4-dimethoxyphenyl)ethanol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(2-Iodo-3,4-dimethoxyphenyl)ethanol: Contains an iodine atom, which can lead to different chemical and biological properties.
Uniqueness
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.
属性
分子式 |
C10H13BrO3 |
|---|---|
分子量 |
261.11 g/mol |
IUPAC 名称 |
1-(2-bromo-3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-6,12H,1-3H3 |
InChI 键 |
JXMLRPFJVBPVDM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


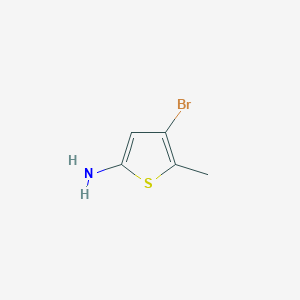
![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)
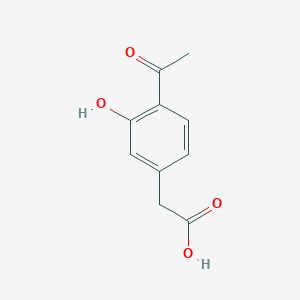

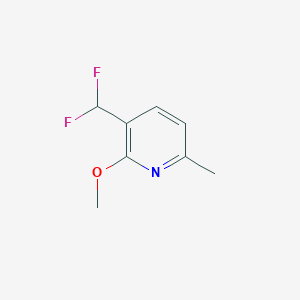
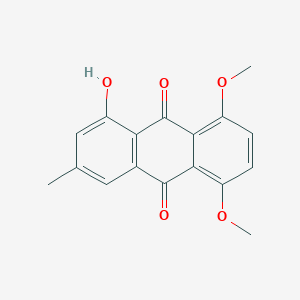
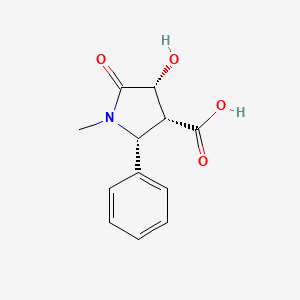
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)
